N-(2-isopropylphenyl)methanesulfonamide
Description
N-(2-isopropylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a benzene ring substituted with an isopropyl group at the ortho position.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)9-6-4-5-7-10(9)11-14(3,12)13/h4-8,11H,1-3H3 |
InChI Key |
CASJONQAGVAUOZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The substituent position and ring system significantly alter physicochemical properties. Below is a comparative analysis of key analogs:
*Assumed based on nomenclature conventions.
Key Findings:
- Electronic Effects : Electron-withdrawing groups (e.g., fluorophenyl in pyrimidine analogs) enhance stability and reactivity in electrophilic substitutions, whereas the isopropyl group in the target compound is electron-donating, which may alter reaction pathways .
- Functional Group Impact : N-methylation (as in pyrimidine derivatives) increases lipophilicity, improving membrane permeability in drug candidates. The absence of methylation in the target compound may render it more polar, favoring aqueous solubility .
Physical and Chemical Properties (Inferred)
- Solubility : The hydrophilic sulfonamide group in the target compound may enhance water solubility compared to N-methylated analogs.
- Stability : Ortho-substitution on benzene rings typically reduces thermal stability compared to para-substituted pyrimidine derivatives, as seen in crystallographic studies of phosphorylmethyl-containing analogs .
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